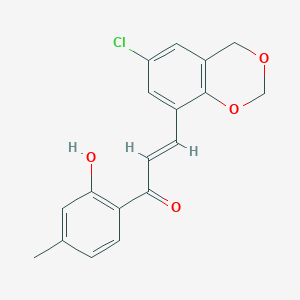![molecular formula C28H19N5O7 B11691517 N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11691517.png)
N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dinitrophenoxy group, an acridinone moiety, and an aceto-hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. The key steps include:
Nitration: Introduction of nitro groups into the phenoxy ring.
Condensation: Reaction of the nitrated phenoxy compound with an acridinone derivative.
Hydrazide Formation: Conversion of the resulting intermediate into the final aceto-hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing advanced techniques to ensure high yield and purity. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and pH to achieve consistent results.
化学反应分析
Types of Reactions
N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenoxy and acridinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways: Modulation of signaling pathways, such as oxidative stress response and apoptosis, contributing to its biological activities.
相似化合物的比较
Similar Compounds
- **N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE shares structural similarities with other hydrazide derivatives and acridinone compounds.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another complex organic compound with distinct applications in materials science.
Uniqueness
- The unique combination of dinitrophenoxy and acridinone moieties in N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE distinguishes it from other compounds, providing specific chemical and biological properties that are valuable for research and industrial applications.
属性
分子式 |
C28H19N5O7 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC 名称 |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C28H19N5O7/c34-27(17-31-23-10-3-1-8-21(23)28(35)22-9-2-4-11-24(22)31)30-29-16-18-6-5-7-20(14-18)40-26-13-12-19(32(36)37)15-25(26)33(38)39/h1-16H,17H2,(H,30,34)/b29-16+ |
InChI 键 |
PAUCJDVXEVOING-MUFRIFMGSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11691436.png)
![(1-methyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11691444.png)
![3-bromo-N-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11691449.png)
![2,3-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11691456.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11691464.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11691469.png)
![2-[(4-methylphenyl)amino]-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11691472.png)
![4-[4-(Diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11691480.png)
![prop-2-en-1-yl 2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11691483.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B11691489.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B11691493.png)
![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-diethylethanamine](/img/structure/B11691507.png)
![Methyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11691509.png)

